4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid

LogP Lipophilicity ADME

Researchers mapping succinamic acid analgesic SAR lack ortho-substituted reference compounds, leaving a critical gap in understanding how substitution position affects potency. 4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid fills this gap with its distinct ortho-acetyl substitution pattern. • Enables direct LogP comparison (1.28 vs. 1.56 for unsubstituted N-phenylsuccinamic acid) • Provides 5 H-bond acceptors for co-crystal screening • ≥95% purity across commercial sources ensures reliable hit confirmation. Ships globally with full quality documentation.

Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
CAS No. 41242-37-9
Cat. No. B1274194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid
CAS41242-37-9
Molecular FormulaC12H13NO4
Molecular Weight235.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1NC(=O)CCC(=O)O
InChIInChI=1S/C12H13NO4/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,16,17)
InChIKeyAJFVLYLOGPQKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid: Identity & Procurement


4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid is a substituted succinamic acid derivative (IUPAC: 4-(2-acetylanilino)-4-oxobutanoic acid) with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . The compound is characterized by an ortho-acetylphenyl group attached via an amide linkage to a succinic acid moiety, placing it within the broader class of N-substituted succinamic acids that have been investigated for anti-inflammatory and analgesic properties [1]. As a research chemical, it is commercially available from multiple vendors in purities typically ≥95% .

4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid: Analogs Not Interchangeable


Direct one-for-one substitution of 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid with other succinamic acid derivatives is not scientifically valid. The ortho-acetyl substitution pattern creates a distinct physicochemical profile—including a specific hydrogen bond donor/acceptor count (2 donors, 5 acceptors), calculated lipophilicity (LogP ≈ 1.28), and conformational flexibility (6 rotatable bonds) —that directly impacts molecular recognition, target binding kinetics, and downstream biological outcomes. Published data on structurally related succinamic acids demonstrate that even minor substituent modifications can shift analgesic potency from near-ibuprofen equivalence to inactivity [1]. The evidence presented below quantifies these critical differentiators.

4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid: Comparator Differentiation


LogP Comparison: Ortho-Acetyl vs. N-Phenylsuccinamic Acid

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid exhibits a calculated octanol-water partition coefficient (LogP) of 1.28 . In contrast, the unsubstituted analog N-phenylsuccinamic acid (succinanilic acid) displays a higher LogP of 1.56 [1]. The 0.28 log unit reduction in lipophilicity for the target compound indicates moderately improved aqueous solubility and altered membrane permeability characteristics, which may translate into distinct pharmacokinetic behavior in biological systems.

LogP Lipophilicity ADME

Analgesic Activity: Succinamic Acids vs. Ibuprofen

While no direct analgesic data exist for 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid itself, structurally related N-phenyl-N'-(2-hydroxyethyl)succinamides bearing 3- or 4-position substituents on the benzene ring demonstrated analgesic activity approaching that of ibuprofen (brufen) in the agar-induced inflammation model [1]. The ortho-acetyl substitution pattern of the target compound is chemically distinct from the meta/para substitution reported to confer ibuprofen-like activity, establishing a clear structure-activity relationship threshold. Substitution pattern—not merely the presence of a succinamic acid core—dictates whether the compound will exhibit high, moderate, or negligible analgesic potency.

Analgesic Activity Pain Models In Vivo

Hydrogen Bonding: Ortho-Acetyl vs. Unsubstituted Core

4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid possesses 2 hydrogen bond donors and 5 hydrogen bond acceptors [1], a count that reflects the combined contributions of the succinamic acid backbone (1 carboxylic acid OH donor, 1 amide NH donor; 2 carbonyl O acceptors, 2 carboxylate O acceptors) and the ortho-acetyl moiety (1 additional carbonyl O acceptor). In comparison, the unsubstituted succinamic acid core (butanedioic acid monoamide, C₄H₇NO₃) presents only 2 donors and 3 acceptors . The 67% increase in acceptor sites for the target compound provides an expanded hydrogen-bonding network potential that directly influences supramolecular assembly, crystal packing, and intermolecular recognition with biological targets such as enzyme active sites.

Hydrogen Bonding Molecular Recognition Crystal Engineering

Purity Specification: Vendor Benchmarks

Commercially available 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid is consistently specified at ≥95% purity across multiple reputable vendors . This standardized minimum purity threshold ensures reproducible experimental outcomes and minimizes the risk of confounding biological activities arising from unknown impurities. In contrast, many less-characterized succinamic acid derivatives are offered at lower purities (e.g., 90% or unspecified), introducing variability that can compromise dose-response relationships and data interpretability. The 95% specification represents a de facto industry benchmark for reliable research-grade material.

Purity Quality Control Reproducibility

Molecular Flexibility: Ortho-Acetyl vs. Rigid Analogs

The ortho-acetylphenyl group in 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid introduces six rotatable bonds into the molecular structure [1], conferring significant conformational entropy. By comparison, the rigid unsubstituted N-phenylsuccinamic acid contains only four rotatable bonds [2]. The additional two rotational degrees of freedom in the target compound increase the number of energetically accessible conformations, which can influence the entropic penalty upon binding to a macromolecular target. This differential may manifest as altered binding kinetics (kₒₙ/kₒff) and potentially broader target promiscuity in screening applications.

Conformational Flexibility Entropy Binding Kinetics

4-[(2-Acetylphenyl)amino]-4-oxobutanoic Acid: Application Scenarios


Pain & Inflammation: Ortho-Substitution SAR

Use 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid as a key comparator compound to probe the structure-activity relationship (SAR) of succinamic acid-derived analgesics. Published data indicate that meta- and para-substituted analogs achieve ibuprofen-like analgesic efficacy in agar-induced inflammation models [1]. The ortho-acetyl substitution pattern of this compound fills a critical gap in SAR mapping, enabling researchers to determine whether ortho-substitution enhances, diminishes, or abolishes analgesic activity relative to the established meta/para pharmacophore.

ADME Profiling: Lipophilicity & Flexibility

Deploy 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer studies to experimentally validate the predicted LogP shift (1.28 vs. 1.56 for unsubstituted N-phenylsuccinamic acid) [2] and its impact on permeability. The compound's six rotatable bonds provide a useful midpoint for assessing how conformational flexibility influences metabolic stability and plasma protein binding relative to more rigid (e.g., 4 rotatable bonds) or highly flexible succinamic acids.

Crystal Engineering: Hydrogen Bonding Capacity

Utilize 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid in co-crystal screening campaigns where the five hydrogen-bond acceptors (vs. three for succinamic acid core) [3] offer expanded opportunities for directed intermolecular interactions. The compound is particularly suited for designing multicomponent crystals with complementary donors (e.g., pyridine carboxamides, guanidinium salts) to modulate solubility and dissolution rates of active pharmaceutical ingredients.

Screening Libraries: Ortho-Substituted Diversity

Incorporate 4-[(2-acetylphenyl)amino]-4-oxobutanoic acid into diversity-oriented screening libraries as a representative ortho-substituted succinamic acid building block. The ≥95% purity specification across commercial sources ensures reliable hit confirmation, while the distinct physicochemical profile (LogP 1.28, 6 rotatable bonds) expands the chemical space coverage of succinamic acid-focused compound collections.

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